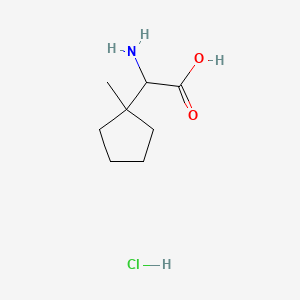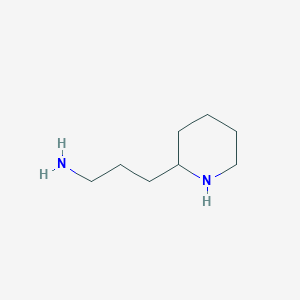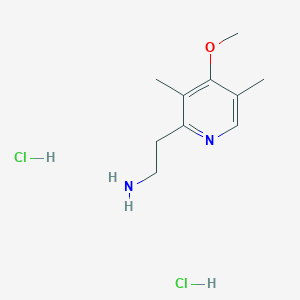
N-(2-methylpropyl)oxan-4-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methylpropyl)oxan-4-amine hydrochloride is a chemical compound with the molecular formula C9H19NO·HCl and a molecular weight of 193.72 g/mol . This compound is known for its versatility as a building block in various chemical syntheses and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylpropyl)oxan-4-amine hydrochloride typically involves the reaction of oxan-4-amine with 2-methylpropyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials. The product is then purified by recrystallization from an appropriate solvent .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(2-methylpropyl)oxan-4-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxan-4-imine derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxan-4-imine derivatives, while reduction can produce various amine derivatives .
Scientific Research Applications
N-(2-methylpropyl)oxan-4-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of complex organic molecules and polymers.
Biology: It is used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Medicine: This compound is investigated for its potential therapeutic properties, including its role as a building block for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-(2-methylpropyl)oxan-4-amine hydrochloride exerts its effects involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with various biological molecules, influencing their activity and function. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-isobutyltetrahydro-2H-pyran-4-amine hydrochloride
- 2-(2-methylpropyl)oxan-3-amine hydrochloride
Uniqueness
N-(2-methylpropyl)oxan-4-amine hydrochloride is unique due to its specific structural features, which confer distinct reactivity and interaction profiles compared to similar compounds.
Properties
Molecular Formula |
C9H20ClNO |
|---|---|
Molecular Weight |
193.71 g/mol |
IUPAC Name |
N-(2-methylpropyl)oxan-4-amine;hydrochloride |
InChI |
InChI=1S/C9H19NO.ClH/c1-8(2)7-10-9-3-5-11-6-4-9;/h8-10H,3-7H2,1-2H3;1H |
InChI Key |
JRKPXQDHGNIRLP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC1CCOCC1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-{[(Tert-butoxy)carbonyl]amino}-5,5,5-trifluoropentanoicacid](/img/structure/B13519324.png)
![Methyl 4-(chlorosulfonyl)bicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B13519330.png)






![(8aR)-1H,3H,8H,8aH-azirino[1,2-b]isoquinoline](/img/structure/B13519373.png)


